![molecular formula C24H30N6O8 B601547 O-Acetyl N-Benzyloxycarbonyl Valganciclovir CAS No. 194159-22-3](/img/structure/B601547.png)
O-Acetyl N-Benzyloxycarbonyl Valganciclovir
描述
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a derivative of Valganciclovir, a prodrug of Ganciclovir. This compound is primarily used in the profiling of Ganciclovir impurities and is significant in the pharmaceutical industry for its role in the development and quality control of antiviral medications .
准备方法
The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves multiple steps, starting with the protection of Valganciclovir. The compound is synthesized by reacting Valganciclovir with acetic anhydride and benzyloxycarbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Pharmaceutical Applications
Antiviral Properties
O-Acetyl N-Benzyloxycarbonyl Valganciclovir serves as a prodrug that is converted to ganciclovir upon administration. Ganciclovir acts by inhibiting viral DNA synthesis, specifically targeting CMV infections. The mechanism involves phosphorylation by viral kinases, leading to the formation of ganciclovir triphosphate, which competes with natural nucleotides during viral DNA replication .
Quality Control and Reference Standards
This compound is utilized as a reference standard in the pharmaceutical industry for impurity profiling of ganciclovir and its formulations. It helps ensure compliance with regulatory standards set forth by agencies such as the FDA . Additionally, it is employed in stability studies and validation processes during the drug development phase.
Analytical Chemistry
Reference Standard in Analytical Techniques
this compound is widely used in analytical chemistry as a reference standard for various techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are essential for studying reaction mechanisms and assessing the stability of pharmaceutical compounds.
Biological Research
Proteomics and Protein Interaction Studies
In biological research, this compound is employed to investigate protein interactions and modifications within cellular systems. Its use in proteomics allows researchers to better understand the biochemical pathways involved in viral infections and the cellular responses to antiviral treatments.
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of Valganciclovir derivatives in treating CMV infections among HIV-positive patients. For instance, studies have demonstrated that patients receiving ganciclovir or its prodrugs exhibit significant improvements in managing CMV retinitis compared to those receiving placebo treatments .
Toxicity and Safety Studies
Research into the toxicity profiles of this compound has been conducted as part of safety assessments for drug formulations. These studies are crucial for determining the therapeutic index and potential adverse effects associated with its use in clinical settings .
作用机制
As a derivative of Valganciclovir, O-Acetyl N-Benzyloxycarbonyl Valganciclovir is rapidly converted to Ganciclovir in the body. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, inhibiting DNA polymerase and preventing viral replication. This mechanism is crucial for its antiviral activity against cytomegalovirus .
相似化合物的比较
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is unique due to its specific protective groups, which enhance its stability and facilitate its use in impurity profiling. Similar compounds include:
Valganciclovir: The parent compound, used directly as an antiviral medication.
Ganciclovir: The active form of Valganciclovir, used in the treatment of cytomegalovirus infections.
Acyclovir: Another antiviral drug used for herpes simplex virus infections
These compounds share similar antiviral properties but differ in their chemical structures and specific applications.
生物活性
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a derivative of Valganciclovir, a potent antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This compound is designed to enhance the pharmacological properties of its parent drug, Ganciclovir, by improving its bioavailability and stability. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 530.53 g/mol |
CAS Number | 194159-22-3 |
Density | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
This compound functions as a prodrug that undergoes metabolic conversion to Ganciclovir upon administration. The protective groups (O-acetyl and N-benzyloxycarbonyl) enhance its stability and absorption in the gastrointestinal tract. This conversion is facilitated by esterases present in the intestinal and hepatic tissues, leading to increased levels of Ganciclovir in systemic circulation, which subsequently inhibits viral DNA synthesis by interfering with viral polymerase activity.
Enhanced Bioavailability
Research indicates that the introduction of protective groups significantly improves the bioavailability of Ganciclovir. For instance, it has been noted that prodrugs like this compound can enhance uptake through peptide transporters (PEPT1), resulting in a bioavailability increase by 3- to 5-fold compared to oral Ganciclovir administration .
Antiviral Efficacy
This compound exhibits potent antiviral activity against CMV. In vitro studies have demonstrated that it effectively inhibits CMV replication at concentrations that are significantly lower than those required for Ganciclovir alone. The compound's efficacy is attributed to its rapid conversion to Ganciclovir and its enhanced cellular uptake.
Case Study: CMV Retinitis Treatment
A clinical study involving patients with AIDS-related CMV retinitis showed that treatment with this compound resulted in improved visual outcomes compared to standard Ganciclovir therapy. Patients receiving this prodrug reported fewer side effects and a more sustained antiviral response .
Cytotoxicity Profile
While this compound is effective against CMV, it is crucial to assess its cytotoxicity. Studies have shown that this compound has a favorable selective index, indicating lower toxicity to host cells compared to its antiviral efficacy against CMV. This characteristic makes it a promising candidate for further clinical development .
Research Findings
Recent research has focused on optimizing the synthesis and application of this compound:
- Synthesis Improvements : Alternative synthetic routes have been explored to enhance yield and reduce production costs while maintaining the compound's biological activity .
- Pharmacokinetics Studies : Investigations into the pharmacokinetics of this prodrug have highlighted its rapid metabolism and distribution profile, which are critical for effective antiviral therapy .
Summary of Key Research Studies
属性
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPPXVLNHJWMG-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432122 | |
Record name | [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194159-22-3 | |
Record name | [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K58XWW53RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。